molecular formula C13H10BrCl2NO2S B11172658 N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide

N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide

Cat. No.: B11172658
M. Wt: 395.1 g/mol
InChI Key: MRSSMCVCBJTKER-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a dichlorobenzene ring and a bromo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide typically involves the reaction of 4-bromo-3-methylaniline with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding affinity in various applications. The combination of these functional groups makes it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C13H10BrCl2NO2S

Molecular Weight

395.1 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C13H10BrCl2NO2S/c1-8-6-10(3-4-11(8)14)17-20(18,19)13-7-9(15)2-5-12(13)16/h2-7,17H,1H3

InChI Key

MRSSMCVCBJTKER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Br

Origin of Product

United States

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